3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a fluorobenzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3).
Coupling Reaction: The chloropyrimidine is then coupled with the pyrrolidine ring using a suitable base and solvent, such as potassium carbonate (K2CO3) in dimethylformamide (DMF).
Introduction of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methylbenzyl)pyrrolidine-1-carboxamide
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
Uniqueness
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMRGRUDGCWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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